

# Spectroscopic data for Disperse Violet 63 (UV-Vis, fluorescence)

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## Compound of Interest

Compound Name: Disperse Violet 63

Cat. No.: B1397941

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## Spectroscopic Analysis of Disperse Violet 63: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of **Disperse Violet 63** (C.I. 11336), focusing on its Ultraviolet-Visible (UV-Vis) absorption and fluorescence characteristics. This document compiles available data, outlines detailed experimental protocols for spectroscopic analysis, and presents logical workflows for these procedures.

**Disperse Violet 63**, a single azo dye, is recognized for its use in dyeing polyester fibers and is also noted as a fluorescent dye. A comprehensive understanding of its interaction with light is crucial for its application in various scientific and industrial fields, including material science and potentially as a fluorescent probe in biological systems.

## Spectroscopic Data

The following table summarizes the available quantitative spectroscopic data for **Disperse Violet 63**. It is important to note that while the UV-Vis absorption maximum is documented, detailed fluorescence data and the molar absorptivity are not readily available in the reviewed public literature.

Parameter	Value	Solvent	Notes
UV-Vis Absorption			
$\lambda_{\text{max}}$ (Maximum Absorption)	482 nm	Water	This value corresponds to the peak in the visible region of the spectrum.
Molar Absorptivity ( $\epsilon$ )	Data Not Available	-	The molar absorptivity could not be ascertained from the available literature. This value is essential for quantitative analysis using the Beer-Lambert law.
Fluorescence Spectroscopy			
Excitation Wavelength ( $\lambda_{\text{ex}}$ )	Data Not Available	-	The optimal wavelength to excite fluorescence is not specified in the available data.
Emission Wavelength ( $\lambda_{\text{em}}$ )	Data Not Available	-	The wavelength of maximum fluorescence emission has not been documented in the reviewed sources.
Fluorescence Quantum Yield ( $\Phi_f$ )	Data Not Available	-	The efficiency of the fluorescence process for Disperse Violet 63 is not reported.

## Experimental Protocols

The following are detailed methodologies for conducting UV-Vis absorption and fluorescence spectroscopy on **Disperse Violet 63**. These protocols are based on standard laboratory practices for dye analysis.

### UV-Vis Absorption Spectroscopy

This protocol outlines the procedure for determining the UV-Vis absorption spectrum and the maximum absorption wavelength ( $\lambda_{\text{max}}$ ) of **Disperse Violet 63**.

#### a) Materials and Equipment:

- **Disperse Violet 63** (powder form)
- Spectroscopic grade solvent (e.g., acetone, ethanol, or water)
- Volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
- Micropipettes
- Quartz cuvettes (1 cm path length)
- Dual-beam UV-Vis spectrophotometer

#### b) Procedure:

- **Stock Solution Preparation:** Accurately weigh a small amount of **Disperse Violet 63** (e.g., 1 mg) and dissolve it in a known volume (e.g., 10 mL) of the chosen solvent in a volumetric flask to create a stock solution. Ensure complete dissolution, using sonication if necessary.
- **Working Solution Preparation:** Prepare a series of dilutions from the stock solution to determine a suitable concentration for analysis. The absorbance at  $\lambda_{\text{max}}$  should ideally be between 0.1 and 1.0.
- **Instrument Setup:**
  - Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

- Set the desired wavelength range for the scan (e.g., 200-800 nm).
- Set the scan speed and slit width as per the instrument's recommendations for dye analysis.
- Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the reference and sample holders of the spectrophotometer and run a baseline correction.
- Sample Measurement:
  - Rinse a clean quartz cuvette with a small amount of the sample solution before filling it.
  - Place the sample cuvette in the sample holder.
  - Run the spectral scan.
- Data Analysis:
  - Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).
  - If the molar absorptivity is to be calculated, prepare a series of solutions of known concentrations and measure their absorbance at  $\lambda_{\text{max}}$ . Plot absorbance versus concentration to create a calibration curve. The molar absorptivity ( $\epsilon$ ) can be determined from the slope of this curve according to the Beer-Lambert law ( $A = \epsilon cl$ ).

## Fluorescence Spectroscopy

This protocol describes the steps to measure the fluorescence excitation and emission spectra of **Disperse Violet 63**.

### a) Materials and Equipment:

- **Disperse Violet 63** solution (prepared as for UV-Vis, but typically more dilute)
- Spectroscopic grade solvent
- Quartz fluorescence cuvettes (1 cm path length, four polished sides)

- Spectrofluorometer

b) Procedure:

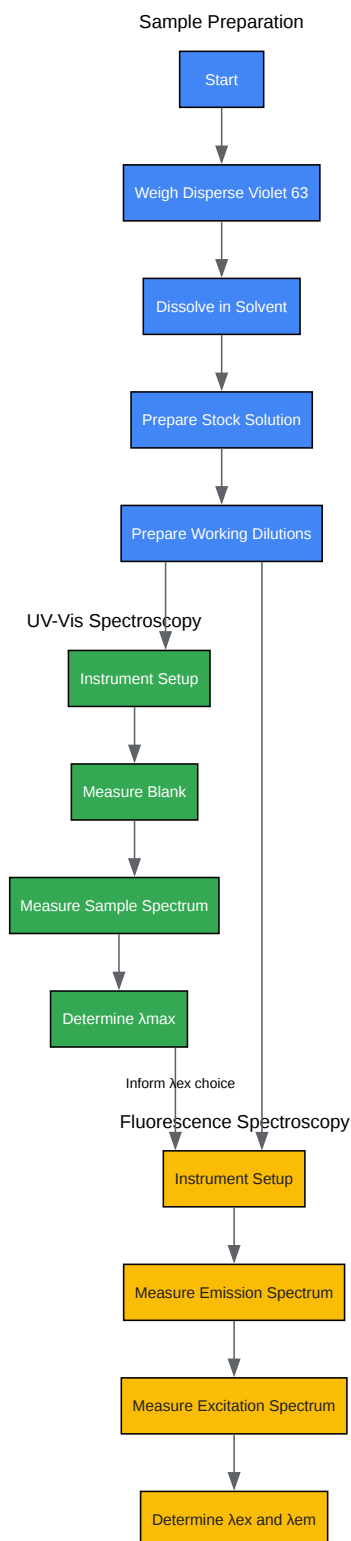
- Sample Preparation: Prepare a dilute solution of **Disperse Violet 63** in the chosen solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
- Instrument Setup:
  - Turn on the spectrofluorometer and allow the xenon lamp to stabilize.
  - Set the excitation and emission monochromator slit widths (e.g., 2-5 nm).
- Emission Spectrum Measurement:
  - Based on the UV-Vis absorption spectrum, set the excitation wavelength ( $\lambda_{\text{ex}}$ ) to a value on the shoulder of the main absorption band (e.g., 450 nm, if  $\lambda_{\text{max}}$  is 482 nm).
  - Scan a range of emission wavelengths longer than the excitation wavelength (e.g., 460-800 nm).
  - Identify the wavelength of maximum fluorescence intensity ( $\lambda_{\text{em}}$ ).
- Excitation Spectrum Measurement:
  - Set the emission monochromator to the determined  $\lambda_{\text{em}}$ .
  - Scan a range of excitation wavelengths shorter than the emission wavelength (e.g., 250-550 nm).
  - The resulting excitation spectrum should resemble the absorption spectrum if a single fluorophore is responsible for the emission.
- Data Analysis:
  - Record the excitation and emission maxima.

- For quantum yield determination, a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H<sub>2</sub>SO<sub>4</sub>) would be measured under the same experimental conditions. The quantum yield of the sample can then be calculated by comparing their integrated fluorescence intensities and absorbances.

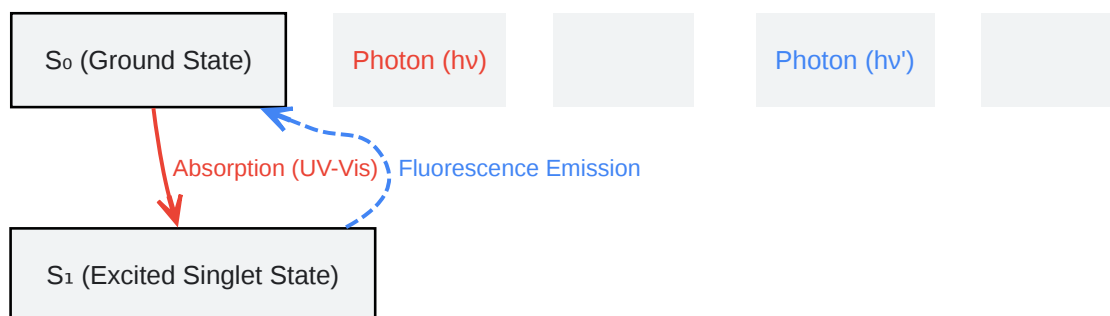
## Visualizations

The following diagrams illustrate the logical workflows and principles behind the spectroscopic analysis of **Disperse Violet 63**.

## Experimental Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)Caption: Workflow for the spectroscopic analysis of **Disperse Violet 63**.

## Principle of UV-Vis Absorption and Fluorescence



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Caption: Simplified Jablonski diagram illustrating electronic transitions.

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